6α-Hydroxy Paclitaxel-d5

Catalog No.
S1770320
CAS No.
1315376-90-9
M.F
C47H51NO15
M. Wt
874.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6α-Hydroxy Paclitaxel-d5

CAS Number

1315376-90-9

Product Name

6α-Hydroxy Paclitaxel-d5

IUPAC Name

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-1,8,9-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO15

Molecular Weight

874.9 g/mol

InChI

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1/i8D,12D,13D,18D,19D

InChI Key

NDCWHEDPSFRTDA-NZSUPHSRSA-N

SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Synonyms

6α-Hydroxy Taxol-d5;

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H]([C@@H]([C@@H]6[C@]5(CO6)OC(=O)C)O)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]

6α-Hydroxy Paclitaxel-d5 is a deuterated derivative of 6α-Hydroxy Paclitaxel, which is a significant metabolite of the widely used chemotherapeutic agent Paclitaxel. The compound is characterized by its molecular formula C47H46D5NO15C_{47}H_{46}D_5NO_{15} and a molecular weight of approximately 874.94 g/mol. The presence of deuterium atoms in its structure allows for enhanced tracking in metabolic studies and pharmacokinetic research due to the distinct isotopic signature it provides. This compound plays a crucial role in understanding the metabolism and efficacy of Paclitaxel in clinical settings, particularly in cancer therapy .

6α-hydroxy paclitaxel itself retains some biological activity. Studies suggest it exhibits a time-dependent inhibitory effect on organic anion-transporting polypeptides 1B1 (OATP1B1), similar to paclitaxel []. However, unlike paclitaxel, it doesn't show time-dependent inhibition of OATP1B3 []. This suggests a potential role for 6α-hydroxy paclitaxel in influencing drug transport mechanisms, but further research is needed to fully understand its complete mechanism of action.

As a research compound, specific safety data for 6α-OH Paclitaxel-d5 is limited. However, given its close relation to paclitaxel, it's likely to exhibit similar hazardous properties. Paclitaxel is known for its cytotoxicity and should be handled with appropriate precautions []. It's advisable to consult safety data sheets (SDS) provided by suppliers and follow standard laboratory safety protocols when handling 6α-OH Paclitaxel-d5.

Deuterium Labeled Metabolite:

6α-Hydroxy Paclitaxel-d5 is a specially designed molecule derived from 6α-Hydroxy Paclitaxel, the primary metabolite of the well-known anticancer drug Paclitaxel [, ]. The key difference lies in the inclusion of five deuterium atoms (denoted by "d") in specific locations within the molecule's structure [, ]. These deuterium atoms act as substitutes for hydrogen atoms and offer several advantages in scientific research.

Applications in Pharmacokinetic Studies:

One of the primary applications of 6α-Hydroxy Paclitaxel-d5 lies in pharmacokinetic studies. These studies investigate the movement, distribution, and elimination of drugs within the body []. The incorporation of deuterium atoms allows researchers to easily distinguish between the original drug (Paclitaxel) and its metabolite (6α-Hydroxy Paclitaxel) using analytical techniques like mass spectrometry [, ]. This distinction is crucial for accurately measuring the levels of both compounds in biological samples, such as blood or tissue, and understanding their individual pharmacokinetic profiles [, ].

Research on Organic Anion-Transporting Polypeptides (OATPs):

Another area of research utilizing 6α-Hydroxy Paclitaxel-d5 involves Organic Anion-Transporting Polypeptides (OATPs). These proteins play a vital role in transporting various molecules, including drugs, across cell membranes []. Interestingly, studies have shown that both Paclitaxel and 6α-Hydroxy Paclitaxel can inhibit the activity of specific OATPs, namely OATP1B1 []. However, 6α-Hydroxy Paclitaxel exhibits a different inhibitory pattern compared to Paclitaxel, suggesting potential differences in their interaction with these transporters []. This research using 6α-Hydroxy Paclitaxel-d5 could contribute to a better understanding of drug-OATP interactions and their potential impact on drug efficacy.

Future Directions:

While the current research involving 6α-Hydroxy Paclitaxel-d5 primarily focuses on pharmacokinetic studies and OATP interactions, future investigations could explore its potential applications in other areas. This may include:

  • Understanding the complete metabolic pathway of Paclitaxel.
  • Investigating the potential impact of 6α-Hydroxy Paclitaxel on other biological processes.
  • Developing improved analytical methods for studying Paclitaxel and its metabolites.

6α-Hydroxy Paclitaxel-d5 is primarily formed through the metabolic transformation of Paclitaxel, facilitated by cytochrome P450 enzymes. The hydroxylation at the 6α position is a key reaction that alters the pharmacological properties of the parent compound. This metabolic pathway can be summarized as follows:

  • Hydroxylation Reaction:
    • Enzyme: Cytochrome P450
    • Substrate: Paclitaxel
    • Product: 6α-Hydroxy Paclitaxel-d5

The addition of hydroxyl groups significantly influences the compound's solubility, distribution, and elimination from the body, which are critical factors in drug efficacy and safety profiles .

6α-Hydroxy Paclitaxel-d5 retains some biological activities associated with its parent compound, Paclitaxel. It exhibits antitumor activity by disrupting microtubule dynamics, thus inhibiting cell division. Additionally, studies suggest that this metabolite may have effects on organic anion-transporting polypeptides, which are involved in drug transport across cellular membranes . The unique isotopic labeling also allows researchers to trace its pharmacokinetics and interactions within biological systems more effectively.

The synthesis of 6α-Hydroxy Paclitaxel-d5 can be achieved through several methodologies, primarily focusing on the hydroxylation of Paclitaxel using deuterated reagents or conditions that facilitate the incorporation of deuterium:

  • Biotransformation:
    • Utilizing liver microsomes containing cytochrome P450 enzymes to convert Paclitaxel into its hydroxylated form under controlled conditions.
  • Chemical Synthesis:
    • Employing specific reagents that introduce hydroxyl groups at the 6α position while ensuring deuterium incorporation.
  • Isotope Exchange:
    • Using deuterated solvents or reagents during the synthesis process to achieve selective labeling at desired positions .

Research indicates that 6α-Hydroxy Paclitaxel-d5 interacts with various biological targets and transporters. Its effects on organic anion-transporting polypeptides suggest a role in modulating drug absorption and disposition. Interaction studies have highlighted that this metabolite can influence the pharmacodynamics of other drugs when co-administered, making it an important compound for understanding drug-drug interactions in cancer therapy .

Several compounds share structural similarities with 6α-Hydroxy Paclitaxel-d5, primarily derivatives of Paclitaxel or related taxanes. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
PaclitaxelParent compoundFirst-line chemotherapeutic agent for various cancers
6β-Hydroxy PaclitaxelHydroxylation at 6βDifferent biological activity profile
7-EpicabazitaxelTaxane derivativeEnhanced potency against certain cancer types
DocetaxelStructural analogDifferent pharmacokinetics and efficacy profile

Each compound exhibits unique pharmacological properties and therapeutic potentials, making them valuable in different clinical contexts .

Molecular Structure and Formula (C₄₇H₄₆D₅NO₁₅)

6α-Hydroxy Paclitaxel-d5 is a deuterium-labeled metabolite derivative of paclitaxel with the molecular formula C₄₇H₄₆D₅NO₁₅ [4] [3]. The compound represents a stable isotope-labeled internal standard designed specifically for analytical applications in mass spectrometry [1]. The molecular weight of this deuterated compound is 874.94 g/mol, which reflects the incorporation of five deuterium atoms in place of hydrogen atoms [4] [3].

The structural framework of 6α-Hydroxy Paclitaxel-d5 maintains the complex tetracyclic taxane skeleton characteristic of paclitaxel derivatives [2]. The complete International Union of Pure and Applied Chemistry name for this compound is [(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-1,8,9-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate [3]. The Chemical Abstracts Service number assigned to this compound is 1315376-90-9 [1] [4].

Property6α-Hydroxy Paclitaxel-d56α-Hydroxy Paclitaxel
Molecular FormulaC₄₇H₄₆D₅NO₁₅C₄₇H₅₁NO₁₅
Molecular Weight874.94 g/mol869.91 g/mol
Chemical Abstracts Service Number1315376-90-9153212-75-0
Deuterium Incorporation5 deuterium atomsNone

Isotopic Composition and Deuterium Incorporation

The isotopic distribution profile of 6α-Hydroxy Paclitaxel-d5 has been characterized through mass spectrometry analysis, revealing the following composition: d0 = 0.00%, d1 = 0.88%, d2 = 0.00%, d3 = 6.53%, d4 = 2.10%, and d5 = 90.49% [12]. This distribution pattern confirms the predominant presence of the fully deuterated species while indicating minor populations of partially deuterated analogs.

The synthesis of deuterium-labeled paclitaxel derivatives involves the use of deuterated starting materials, specifically [²H₅]benzoic chloride as the stable labeled reagent [11]. The synthetic approach for preparing deuterium-labeled paclitaxel and its hydroxyl metabolite has been demonstrated to achieve overall yields of approximately 40% for the parent compound and 42% for the hydroxyl metabolite based on unrecovered starting material [11].

The deuteration pattern in 6α-Hydroxy Paclitaxel-d5 provides significant advantages for analytical applications, particularly in liquid chromatography-tandem mass spectrometry methods where the deuterated compound serves as an internal standard [16] [17]. The stable heavy isotopes of hydrogen incorporated into the drug molecule function primarily as tracers for quantitation during analytical procedures [5] [10].

Physical Properties and Stability Parameters

6α-Hydroxy Paclitaxel-d5 exists as a white to off-white crystalline solid at room temperature [4] [12]. The compound demonstrates limited solubility in polar solvents, with slight solubility observed in dimethyl sulfoxide and methanol [12] [15]. The specific rotation of 6α-Hydroxy Paclitaxel-d5 has been measured as -43.3° when determined at a concentration of 0.1 in chloroform [12].

The thermal stability characteristics of 6α-Hydroxy Paclitaxel-d5 indicate that the compound remains stable under normal storage conditions [14]. Long-term storage requires maintenance at -20°C, where the compound retains stability for up to three years [4]. Medium-term storage at 4°C provides stability for up to two years [4]. When prepared in solution, the compound maintains stability for six months at -80°C or one month at -20°C [4].

Storage ConditionTemperatureDuration
Long-term powder storage-20°C3 years
Medium-term powder storage4°C2 years
Solution storage (long-term)-80°C6 months
Solution storage (short-term)-20°C1 month

The compound exhibits stability during shipping at room temperature, making it suitable for transportation without specialized temperature control [12] [13]. This thermal stability profile is particularly important for maintaining the integrity of the deuterated positions during handling and storage procedures.

Chemical stability assessments indicate that 6α-Hydroxy Paclitaxel-d5 remains stable under normal laboratory conditions without decomposition [14]. The compound shows no sensitivity to mechanical impact or static discharge under standard handling procedures [14]. However, protection from light and moisture is recommended to maintain optimal stability during extended storage periods [4].

Spectroscopic Characteristics and Identification

Mass spectrometric analysis of 6α-Hydroxy Paclitaxel-d5 reveals characteristic fragmentation patterns that distinguish it from non-deuterated analogs [16] [17]. The parent ion appears at mass-to-charge ratio 875.5, representing a 5-unit increase compared to the non-deuterated compound [16]. The major fragment ion occurs at mass-to-charge ratio 291.0, which corresponds to the deuterated benzoyl fragment [16].

Nuclear magnetic resonance spectroscopy confirms the structural integrity of 6α-Hydroxy Paclitaxel-d5, with spectra consistent with the expected molecular structure [4] [12]. The incorporation of deuterium atoms is evident in the nuclear magnetic resonance spectra, which show the characteristic reduction in signal intensity for positions where deuterium substitution has occurred [12]. High-resolution nuclear magnetic resonance analysis provides definitive confirmation of the deuterium incorporation pattern [4].

High-performance liquid chromatography analysis of 6α-Hydroxy Paclitaxel-d5 demonstrates retention times of approximately 2.5 minutes under standard analytical conditions [16] [17]. The chromatographic behavior closely matches that of the non-deuterated analog, with minor differences attributable to isotope effects [16]. Purity determinations by high-performance liquid chromatography consistently exceed 95%, with many commercial preparations achieving purities of 98-99% [4] [12].

Analytical Technique6α-Hydroxy Paclitaxel-d56α-Hydroxy Paclitaxel
Mass Spectrometry (Parent Ion)m/z 875.5m/z 870.5
Mass Spectrometry (Major Fragment)m/z 291.0m/z 286.0
High-Performance Liquid Chromatography Retention Time~2.5 minutes~2.5 minutes
Specific Rotation-43.3° (c = 0.1, CHCl₃)Similar

Elemental analysis of 6α-Hydroxy Paclitaxel-d5 provides additional confirmation of molecular composition, with results typically showing carbon content of 62.25%, hydrogen content of 5.82%, and nitrogen content of 1.56% [12]. These values align with the expected theoretical composition for the deuterated compound [12].

Comparative Analysis with Non-deuterated Analogs

The comparison between 6α-Hydroxy Paclitaxel-d5 and its non-deuterated analog reveals several important differences that influence their respective applications [24] [25]. The molecular weight difference of 5.03 g/mol between the deuterated (874.94 g/mol) and non-deuterated (869.91 g/mol) forms provides the mass spectrometric discrimination necessary for internal standard applications [4] [24].

The deuterated compound exhibits enhanced chemical stability compared to the non-deuterated analog, particularly in complex biological matrices where hydrogen-deuterium exchange can occur [1] [10]. This stability advantage makes 6α-Hydroxy Paclitaxel-d5 particularly valuable for quantitative bioanalysis applications where consistent performance is essential [5].

Chromatographic behavior between the two compounds shows minimal differences, with both exhibiting similar retention times and elution patterns under identical analytical conditions [16] [17]. This similarity is advantageous for analytical methods where the internal standard must closely mimic the behavior of the target analyte throughout the analytical procedure [16].

The isotopic enrichment of 6α-Hydroxy Paclitaxel-d5 provides significant advantages over natural isotopic abundance compounds for mass spectrometric applications [12] [15]. The high deuterium content (>95% isotopic purity) ensures minimal interference from natural isotope distributions that could compromise analytical accuracy [15].

Solubility characteristics of both compounds remain essentially identical, with both showing slight solubility in dimethyl sulfoxide and methanol [12] [24]. This similarity facilitates method development since sample preparation procedures developed for one compound can typically be applied to the other without modification [12].

The biological activity profiles of deuterated and non-deuterated 6α-Hydroxy Paclitaxel are expected to be similar, as deuterium substitution typically has minimal impact on biological interactions [5] [18]. However, the deuterated form is specifically designed for analytical applications rather than biological studies [1] [5].

XLogP3

1.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

5

Exact Mass

874.35725365 g/mol

Monoisotopic Mass

874.35725365 g/mol

Heavy Atom Count

63

Dates

Modify: 2023-08-15

Explore Compound Types